Propargyl-PEG2-CH2CO2-NHS ester
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Overview
Description
Propargyl-PEG2-CH2CO2-NHS ester is a functionalized polyethylene glycol (PEG) derivative used as a linker molecule in bioconjugation. This compound features a propargyl group, a PEG spacer, and an NHS ester, making it highly versatile for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG2-CH2CO2-NHS ester typically involves the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method is efficient and versatile, allowing for further implementation in synthetic schemes via alkyne functionality . The reaction conditions often involve the use of copper catalysts in Click Chemistry, where the propargyl group reacts with azide-bearing compounds to form stable triazole linkages .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for bioconjugation applications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG2-CH2CO2-NHS ester undergoes various chemical reactions, including:
Nucleophilic substitution: The NHS ester reacts readily with primary amines to form stable amide bonds.
Click Chemistry: The propargyl group reacts with azides in the presence of copper catalysts to form triazole linkages.
Common Reagents and Conditions
Copper catalysts: Used in Click Chemistry to facilitate the reaction between the propargyl group and azides.
Primary amines: React with the NHS ester to form amide bonds.
Major Products Formed
Amide bonds: Formed from the reaction of the NHS ester with primary amines.
Triazole linkages: Result from the Click Chemistry reaction between the propargyl group and azides.
Scientific Research Applications
Propargyl-PEG2-CH2CO2-NHS ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and antibodies.
PEGylation: Enhances the solubility and stability of therapeutic molecules.
Chemical modification:
Drug delivery: Used in the development of targeted drug delivery systems.
Mechanism of Action
The mechanism of action of Propargyl-PEG2-CH2CO2-NHS ester involves the formation of stable covalent bonds with target molecules. The NHS ester reacts with primary amines to form amide bonds, while the propargyl group participates in Click Chemistry reactions to form triazole linkages . These reactions enable the compound to serve as an effective linker in bioconjugation and chemical modification applications .
Comparison with Similar Compounds
Propargyl-PEG2-CH2CO2-NHS ester is unique due to its combination of a propargyl group, PEG spacer, and NHS ester. Similar compounds include:
Azido-PEG2-CH2CO2-NHS ester: Features an azido group instead of a propargyl group, used in similar Click Chemistry applications.
Fmoc-PEG2-CH2CO2-NHS ester: Contains an Fmoc group, used for protecting amines during peptide synthesis.
Compared to these compounds, this compound offers unique advantages in terms of reactivity and versatility in bioconjugation and chemical modification applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-prop-2-ynoxyethoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-2-5-16-6-7-17-8-11(15)18-12-9(13)3-4-10(12)14/h1H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWQABAVPFCWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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